8-Aminoquinoline-7-carbaldehyde
Overview
Description
8-Aminoquinoline-7-carbaldehyde, also known as 8-Amino-7-quinolinecarbaldehyde, is a chemical compound with the molecular formula C10H8N2O . It is an 8-amino derivative of quinoline .
Synthesis Analysis
The original synthesis of 8-Aminoquinoline, a related compound, involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline-7-carbaldehyde consists of a benzene ring fused with a pyridine moiety, with an aldehyde group at the 7-position and an amino group at the 8-position .
Physical And Chemical Properties Analysis
8-Aminoquinoline-7-carbaldehyde has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Scientific Research Applications
Synthesis Methods and Applications
- An improved preparation method for 8-aminoquinoline-7-carbaldehyde has been developed, involving the oxidation of the methyl group in 7-methyl-8-nitroquinoline to an aldehyde, followed by reduction to the amino aldehyde. This method allows for the synthesis of various aromatic and heterocyclic compounds (Riesgo, Jin, & Thummel, 1996).
- A six-step synthesis of 8-aminoquinoline-7-carbaldehyde from 8-hydroxyquinoline has been developed. This aminoaldehyde undergoes Friedlander condensation with ketones to form 2-substituted 1,10-phenanthrolines and 1,2-diketones (Chi-ying, Tie-lin, Zhiqiang, & Thummel, 1994).
Chemical Properties and Applications
- 8-Aminoquinoline derivatives have been studied for their applications as analytical reagents. Azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde form intensely colored chelates with metal ions, demonstrating potential use in metal ion detection (Hata & Uno, 1972).
- A study on 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) revealed their trifunctional proton-donating/accepting nature, suggesting potential applications in photophysical and spectroscopic fields (Vetokhina et al., 2013).
Photophysical and Photochemical Applications
- The photoinduced hydrogen atom transfer in molecules such as 7-hydroxy-4-methylquinoline-8-carbaldehyde demonstrates the potential for developing optically driven molecular switches, highlighting an exciting area of application in molecular photonics (Lapinski et al., 2009).
Molecular Complexes and Ligand Development
- The Friedländer condensation of 8-aminoquinoline-7-carbaldehyde with various compounds has led to the creation of chiral complexes and ligands for use in coordination chemistry, particularly with copper and ruthenium (Riesgo, Credi, De Cola, & Thummel, 1998).
Future Directions
8-Aminoquinoline and its derivatives have been tested for anti-malaria activity and are still used routinely worldwide as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria . This suggests potential future directions for the study and application of 8-Aminoquinoline-7-carbaldehyde and related compounds in medicinal chemistry.
properties
IUPAC Name |
8-aminoquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLCNSCTZZXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453375 | |
Record name | 8-aminoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-7-carbaldehyde | |
CAS RN |
158753-17-4 | |
Record name | 8-aminoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoquinoline-7-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.